molecular formula C8H8ClNO B1282293 2-Chloro-4-propionylpyridine CAS No. 87121-53-7

2-Chloro-4-propionylpyridine

Cat. No.: B1282293
CAS No.: 87121-53-7
M. Wt: 169.61 g/mol
InChI Key: GHONLVKPBHGMJH-UHFFFAOYSA-N
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Description

2-Chloro-4-propionylpyridine is a synthetic compound belonging to the pyridine family. It is also known by its IUPAC name, 1-(2-chloro-4-pyridinyl)-1-propanone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propionylpyridine typically involves the chlorination of 4-propionylpyridine. One common method includes the reaction of 4-pyridylaldehyde with a formate reagent to generate 4-(2-hydroxypropyl)pyridine, followed by reduction to 4-propionylpyridine. The final step involves chlorination using a chlorinating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-propionylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propionyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The propionyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 2-amino-4-propionylpyridine or 2-thio-4-propionylpyridine.

    Oxidation: Formation of 2-chloro-4-pyridinecarboxylic acid.

    Reduction: Formation of 2-chloro-4-propionyl alcohol.

Scientific Research Applications

2-Chloro-4-propionylpyridine has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating addiction to opioid drugs such as heroin and morphine.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-propionylpyridine involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems, particularly those involved in addiction and pain modulation .

Comparison with Similar Compounds

    2-Chloro-4-nitropyridine: Similar in structure but contains a nitro group instead of a propionyl group.

    2-Chloro-4-aminopyridine: Contains an amino group instead of a propionyl group.

    2-Chloro-4-methylpyridine: Contains a methyl group instead of a propionyl group.

Uniqueness: 2-Chloro-4-propionylpyridine is unique due to its propionyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONLVKPBHGMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521844
Record name 1-(2-Chloropyridin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87121-53-7
Record name 1-(2-Chloropyridin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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